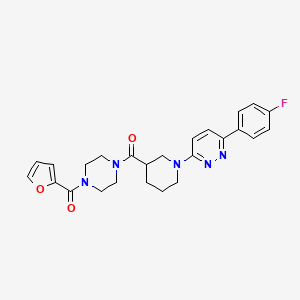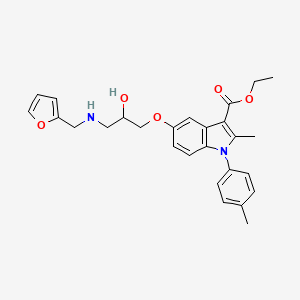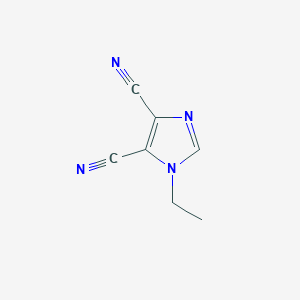![molecular formula C18H20N2O2 B2779479 1-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol CAS No. 887348-65-4](/img/structure/B2779479.png)
1-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol” is a compound that contains a benzimidazole nucleus . Benzimidazole is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Moreover, benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
While specific synthesis methods for “1-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol” were not found, benzimidazole derivatives in general can be synthesized through various methods . For instance, one method involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with aromatic aldehydes or aliphatic aldehydes , or reaction with cyanogen bromide in acetonitrile solution .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of benzimidazole derivatives have been extensively studied, leading to the development of compounds with potential applications in medicinal chemistry and materials science. For instance, benzimidazole containing compounds have been synthesized by Schiff base condensation, leading to copper(II) complexes showing substantial in vitro cytotoxic effect against various cancer cell lines through DNA intercalation and apoptosis pathways (Paul et al., 2015).
Binding and DNA Interaction
- The interaction of benzimidazole derivatives with DNA has been a focus area, revealing their potential as DNA-binding agents. For example, studies have shown that benzimidazole derivatives can inhibit mammalian DNA topoisomerase I, indicating their potential as therapeutic agents (Alpan et al., 2007).
Catalytic and Chemical Applications
- In the field of catalysis, benzimidazole derivatives have been employed in transfer hydrogenation reactions, demonstrating their utility as efficient catalysts. For example, ionic liquid-based Ru(II)–phosphinite compounds have shown excellent conversions in the transfer hydrogenation of various ketones (Aydemir et al., 2014).
Antimicrobial and Antiviral Activities
- Benzimidazole derivatives have been investigated for their antimicrobial and antiviral activities. Synthesis and characterization of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives have shown significant antimicrobial activity against various bacteria and fungi (Salahuddin et al., 2017). Additionally, certain derivatives have exhibited anti-HIV and anti-yellow fever virus (YFV) activities, contributing to the search for new antiviral compounds (Srivastava et al., 2020).
Material Science and Photophysical Properties
- Benzimidazole derivatives have also found applications in material science, particularly in the development of oligobenzimidazoles with notable electrochemical, electrical, optical, and thermal properties, suggesting their use in electronic and optoelectronic devices (Anand & Muthusamy, 2018).
Eigenschaften
IUPAC Name |
1-[1-(2-phenoxyethyl)benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-17(21)18-19-15-10-6-7-11-16(15)20(18)12-13-22-14-8-4-3-5-9-14/h3-11,17,21H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQUDLZNUBMPCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


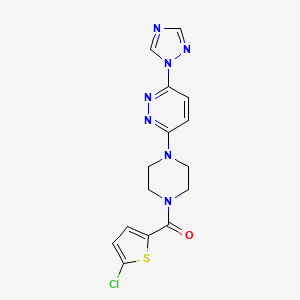
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2779400.png)

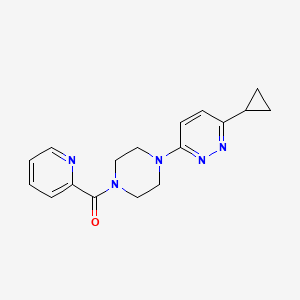
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2779403.png)
![3-[(2,5-Dimethylphenyl)methyl]-8-(3-imidazolylpropyl)-1,7-dimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2779409.png)
![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2779410.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2779411.png)


